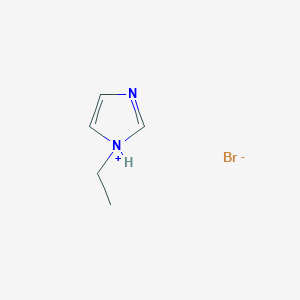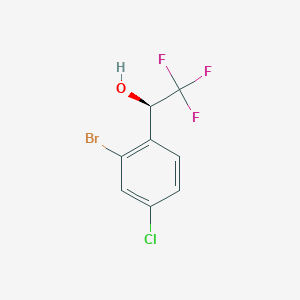
(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as azides or thiocyanates.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of halogens and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is explored for its potential therapeutic effects. Its chiral nature allows for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol
- ®-1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
- ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethylamine
Uniqueness
Compared to similar compounds, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the trifluoromethyl group makes it a unique and versatile compound for various applications.
Propriétés
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
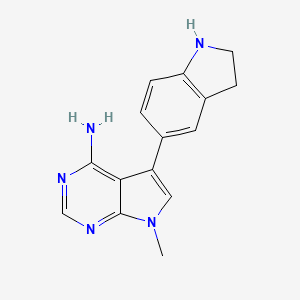
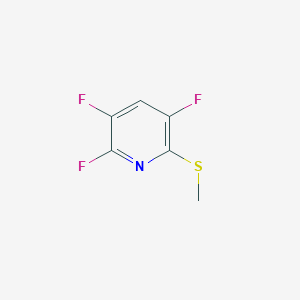
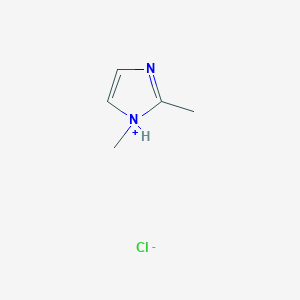
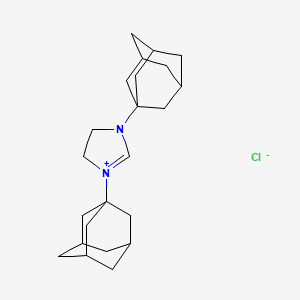
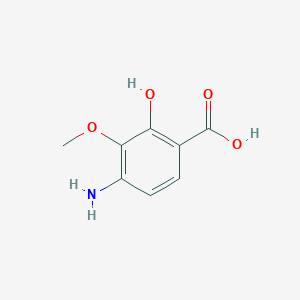
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)

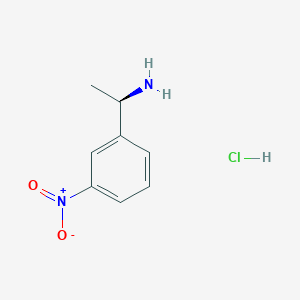
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)



